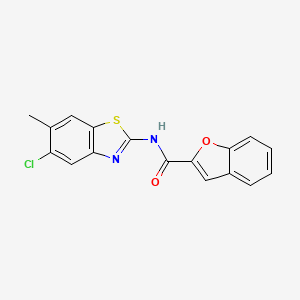

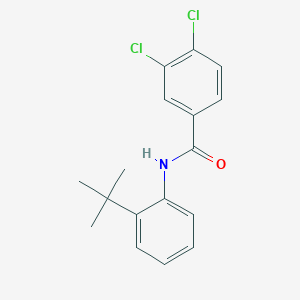

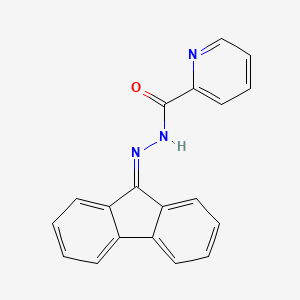

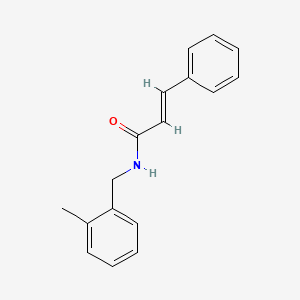

![molecular formula C15H13ClN2O2 B5885447 4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5885447.png)

4-{[(4-chlorophenyl)acetyl]amino}benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{[(4-chlorophenyl)acetyl]amino}benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C24H20ClN5O3S .

Synthesis Analysis

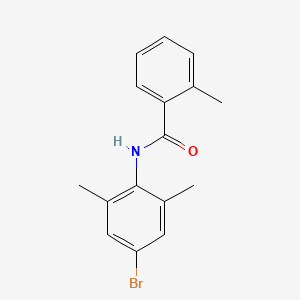

The synthesis of benzamides, which includes “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “4-{[(4-chlorophenyl)acetyl]amino}benzamide” can be represented by the SMILES notation: Clc1ccc(cc1)CC(=O)Nc2ccc(C(=O)NC)cc2 . The compound has a molecular weight of 493.976 .Chemical Reactions Analysis

The chemical reactions involving benzamides, including “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, are typically condensation reactions with carboxylic acids and amines . These reactions are facilitated by the use of a superior and recoverable catalyst, low reaction times, and the use of ultrasonic irradiation .Applications De Recherche Scientifique

Antimicrobial Activity

Thiazole derivatives, which are structurally similar to “4-{[(4-chlorophenyl)acetyl]amino}benzamide”, have been studied for their antimicrobial activity . These compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Activity

Thiazole derivatives have also been evaluated for their anticancer activity . In particular, they have been tested against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . Some of these compounds have shown significant activity against this cancer cell line .

Antiproliferative Agents

These compounds have potential as antiproliferative agents . This means they may be able to inhibit cell growth, which is a crucial property for potential cancer treatments .

Antiviral Activity

Thiazole derivatives have been found in many potent biologically active compounds, including antiretroviral drugs . This suggests that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” could potentially have antiviral applications.

Anti-inflammatory Activity

Thiazole derivatives have been studied for their anti-inflammatory properties . This suggests that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” could potentially be used in the treatment of inflammatory conditions.

Neuroprotective Activity

Thiazole derivatives have been associated with neuroprotective activity . This means they may have the potential to protect nerve cells against damage, degeneration, or impairment of function.

Mécanisme D'action

While the specific mechanism of action for “4-{[(4-chlorophenyl)acetyl]amino}benzamide” is not explicitly stated in the search results, it’s worth noting that compounds with similar structures have been found to exhibit significant biological activity. For instance, some 2-aminothiazole derivatives, which share structural similarities with the compound , have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Orientations Futures

While the specific future directions for “4-{[(4-chlorophenyl)acetyl]amino}benzamide” are not explicitly mentioned in the search results, it’s worth noting that compounds with similar structures have shown significant potential in the field of medicinal chemistry and drug discovery research . Therefore, it’s reasonable to expect that “4-{[(4-chlorophenyl)acetyl]amino}benzamide” and similar compounds could be the subject of future research in these areas.

Propriétés

IUPAC Name |

4-[[2-(4-chlorophenyl)acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O2/c16-12-5-1-10(2-6-12)9-14(19)18-13-7-3-11(4-8-13)15(17)20/h1-8H,9H2,(H2,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOSJQPIVODHJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[(4-Chlorophenyl)acetyl]amino}benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)

![4-allyl-5-{[(4-fluorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5885400.png)

![1-{4-[4-(butylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5885407.png)

![3-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5885426.png)

![isopropyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5885441.png)

![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)